molecular formula C20H29Cl2N3O2 B13964610 7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide

7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide

Cat. No.: B13964610
M. Wt: 414.4 g/mol
InChI Key: GHAZDTCERUEEOF-UHFFFAOYSA-N
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Description

7-(5-(Bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide, also known by its International Nonproprietary Name (INN) tinostamustine (EDO-S101), is a bifunctional small molecule with antineoplastic properties. Its structure comprises a 1-methylbenzimidazole core substituted with a bis(2-chloroethyl)amino group at the 5-position and a hydroxamic acid-containing heptanamide side chain at the 2-position (IUPAC name provided in ). The molecular formula is C₁₉H₂₈Cl₂N₄O₂, and its molecular weight is 427.36 g/mol.

Tinostamustine functions as a dual-action agent: the bis(2-chloroethyl)amino moiety acts as an alkylating agent, inducing DNA cross-linking, while the hydroxamic acid group inhibits histone deacetylases (HDACs), promoting epigenetic modulation . Clinical studies highlight its efficacy in treating aggressive hematological malignancies, such as T-cell prolymphocytic leukemia (T-PLL), where it demonstrates synergistic cytotoxicity in combination therapies .

Properties

Molecular Formula

C20H29Cl2N3O2

Molecular Weight

414.4 g/mol

IUPAC Name

7-[5-(1,5-dichloropentan-3-yl)-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide

InChI

InChI=1S/C20H29Cl2N3O2/c1-25-18-9-8-16(15(10-12-21)11-13-22)14-17(18)23-19(25)6-4-2-3-5-7-20(26)24-27/h8-9,14-15,27H,2-7,10-13H2,1H3,(H,24,26)

InChI Key

GHAZDTCERUEEOF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(CCCl)CCCl)N=C1CCCCCCC(=O)NO

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties Overview

The compound contains a benzimidazole ring substituted at the 2-position with a 5-(1,5-dichloropentan-3-yl) group and an N-hydroxyheptanamide moiety at the 7-position of the benzimidazole.

Preparation Methods

General Synthetic Strategy

The preparation of 7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide involves:

  • Construction of the benzimidazole core with a methyl substitution at N-1.
  • Introduction of the 1,5-dichloropentan-3-yl side chain at the 5-position of the benzimidazole ring.
  • Attachment of the N-hydroxyheptanamide side chain at the 7-position.
  • Final functionalization to yield the hydroxyamide group.

This complex molecule is typically assembled through stepwise organic synthesis involving alkylation, amide bond formation, and hydroxylamine incorporation.

Stepwise Synthetic Route

Synthesis of 1-Methyl-1H-benzimidazole Intermediate
  • Starting from o-phenylenediamine derivatives, cyclization with formic acid or suitable aldehydes under acidic conditions forms the benzimidazole ring.
  • Methylation at the N-1 position is achieved via methyl iodide or dimethyl sulfate in the presence of a base.
Introduction of the 1,5-Dichloropentan-3-yl Side Chain
  • The 1,5-dichloropentan-3-yl moiety is introduced by alkylation at the 5-position of the benzimidazole ring.
  • This may involve reaction with 1,5-dichloropentan-3-yl halides or tosylates under nucleophilic substitution conditions.
  • Control of regioselectivity is critical to ensure substitution at the correct benzimidazole position.
Attachment of the N-Hydroxyheptanamide Side Chain
  • The 7-position of the benzimidazole ring is functionalized with a heptanamide chain.
  • This is typically achieved by amide bond formation between a 7-amino substituted benzimidazole intermediate and a heptanoic acid derivative.
  • The N-hydroxy group is introduced by converting the amide to a hydroxamic acid using hydroxylamine hydrochloride under basic conditions.

Representative Reaction Conditions

Step Reaction Type Reagents/Conditions Outcome
1 Benzimidazole formation o-Phenylenediamine + aldehyde, acidic reflux 1-Methylbenzimidazole core
2 N-Methylation Methyl iodide, base (e.g., K2CO3), solvent (DMF) N-1 methylated benzimidazole
3 Alkylation 1,5-dichloropentan-3-yl chloride, base, solvent 5-substituted benzimidazole intermediate
4 Amide coupling Heptanoic acid derivative + amine, coupling agent (e.g., EDC, HOBt) Heptanamide side chain attachment
5 Hydroxamic acid formation Hydroxylamine hydrochloride, base, solvent N-hydroxyheptanamide final product

Notes on Purification and Characterization

  • Purification is commonly achieved by recrystallization from ethanol or ethyl acetate.
  • Characterization includes NMR spectroscopy, mass spectrometry, and HPLC to confirm structure and purity.
  • The product is stable under inert atmosphere and refrigerated conditions to prevent degradation.

Research Findings on Synthetic Optimization

  • The fusion of DNA alkylating and HDAC inhibitory functions in EDO-S101 requires precise control over functional group compatibility during synthesis.
  • Studies indicate that the hydroxamic acid moiety is sensitive and requires mild reaction conditions during its formation to avoid decomposition.
  • Alkylation steps benefit from the use of polar aprotic solvents such as DMF or DMSO to enhance nucleophilicity and yield.
  • Coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with HOBt (1-hydroxybenzotriazole) improve amide bond formation efficiency and reduce side reactions.

Comparative Table of Preparation Methods and Yields

Synthetic Step Method/Conditions Yield (%) Remarks
Benzimidazole ring formation Acidic cyclization of o-phenylenediamine 80-90 High yield, well-established
N-Methylation Methyl iodide, K2CO3, DMF 85-95 Mild conditions preferred
1,5-Dichloropentan-3-yl alkylation Alkyl halide, base, DMF or DMSO 60-75 Requires regioselectivity control
Amide bond formation EDC/HOBt coupling, room temp 70-85 Efficient with minimal racemization
Hydroxamic acid formation Hydroxylamine hydrochloride, base, mild 65-80 Sensitive step, requires mild conditions

Chemical Reactions Analysis

Types of Reactions

7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The dichloropentyl group can be reduced to a pentyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms in the dichloropentyl group can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and bases like sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a pentyl-substituted benzimidazole derivative.

    Substitution: Formation of amine or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares tinostamustine with structurally related benzimidazole derivatives, focusing on substituent variations, synthetic routes, and inferred biological activities.

Key Structural Features and Differences

Tinostamustine (EDO-S101)

  • Core : 1-methyl-1H-benzimidazole.
  • Substituents: Position 5: Bis(2-chloroethyl)amino group (alkylating moiety). Position 2: N-hydroxyheptanamide (HDAC-inhibiting hydroxamic acid).
  • Molecular Weight : 427.36 g/mol.
  • Activity : Dual DNA alkylation and HDAC inhibition .

Comparable Compounds

4-(5-(Dibenzylamino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (Compound 6, )
  • Core : 1-methyl-1H-benzimidazole.
  • Substituents: Position 5: Dibenzylamino group. Position 2: Butanoic acid chain.
  • Synthesis : Alkaline hydrolysis of ester precursors .
  • Inferred Activity: Potential antitumor applications due to benzimidazole scaffold, but lacks alkylating or HDAC-inhibiting groups .
5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline (Compound 8, )
  • Core : Unsubstituted benzimidazole.
  • Substituents :
    • Position 2 : Methoxyaniline group.
  • Synthesis: Condensation of 1,2-diaminobenzene with 3-amino-4-methoxybenzaldehyde .
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives (Compounds 5a–o, )
  • Core : Benzimidazolone (oxidized benzimidazole).
  • Substituents :
    • Position 5 : Hydrosulfonyl (-SO₂H) group.
  • Synthesis : Chlorosulfonation followed by cyclization with triphosgene .
  • Inferred Activity: Sulfonyl groups may enhance solubility or target sulfatases, differing from tinostamustine’s alkylating/HDAC-inhibiting profile .
N-(1H-Benzo[d]imidazol-2-yl)-2-chloroacetamide ()
  • Core : Unsubstituted benzimidazole.
  • Substituents :
    • Position 2 : Chloroacetamide group.
  • Inferred Activity : Chloroacetamide may act as a weak alkylating agent but lacks the hydroxamic acid moiety for HDAC inhibition .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity References
Tinostamustine (EDO-S101) 1-methylbenzimidazole Bis(2-chloroethyl)amino, N-hydroxyheptanamide 427.36 Antineoplastic (HDAC + alkylator)
Compound 6 () 1-methylbenzimidazole Dibenzylamino, butanoic acid ~468.54* Potential antitumor
Compound 8 () Benzimidazole Methoxyaniline ~255.29* Biochemical applications
5-Hydrosulfonyl derivatives Benzimidazolone Hydrosulfonyl ~230–300* Sulfatase targeting?
N-(1H-Benzo[d]imidazol-2-yl)-2-chloroacetamide Benzimidazole Chloroacetamide 213.65 Weak alkylation

*Calculated based on molecular formulas from evidence.

Research Findings and Mechanistic Insights

  • Tinostamustine’s Dual Mechanism: The bis(2-chloroethyl)amino group facilitates DNA cross-linking, mimicking nitrogen mustard chemotherapeutics, while the hydroxamic acid moiety chelates zinc in HDAC active sites, inducing histone hyperacetylation and apoptosis .
  • Role of Substituents: Alkylating Groups: Bis(2-chloroethyl)amino in tinostamustine provides stronger alkylation than chloroacetamide in ’s compound . Hydroxamic Acid: Critical for HDAC inhibition; absent in analogs like Compounds 6 and 8, which may explain their narrower therapeutic profiles .
  • Synthetic Flexibility : Benzimidazole derivatives are highly tunable; substituents like sulfonyl () or methoxy () groups enable targeting diverse biological pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Start with the condensation of 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde with 1,5-dichloropentane under basic conditions (e.g., KOH/ethanol) to form the 5-(1,5-dichloropentan-3-yl) substituent .
  • Step 2 : Perform a nucleophilic substitution or Michael addition to attach the heptanamide chain. Microwave-assisted synthesis (e.g., 150°C, 30 min) may enhance yield and reduce side products compared to conventional heating .
  • Characterization : Use FT-IR to confirm amide bond formation (C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR to verify regioselectivity of substitutions. High-resolution mass spectrometry (HRMS) ensures molecular ion integrity .

Q. How should researchers handle safety concerns during the synthesis of this compound?

  • Key Protocols :

  • Hazard Mitigation : Wear nitrile gloves and goggles due to potential skin/eye irritation from dichlorinated intermediates (observed in structurally similar compounds) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., chlorinated hydrocarbons).
  • First Aid : For accidental exposure, rinse eyes/skin with water for 15+ minutes and consult medical personnel if irritation persists .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) optimize the design of derivatives with enhanced bioactivity?

  • Approach :

  • DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, electron-withdrawing groups on the benzimidazole ring may increase electrophilicity at the N-hydroxyamide site, enhancing metal-binding affinity .
  • Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., histone deacetylases HDACs). Prioritize derivatives with strong hydrogen bonds (e.g., N-hydroxy to Zn²⁺ in HDAC active sites) .
    • Validation : Compare computational predictions with in vitro enzyme inhibition assays (IC₅₀ values) to refine models .

Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?

  • Analytical Framework :

  • Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify therapeutic windows. For example, high cytotoxicity at >50 µM may mask efficacy at lower doses .
  • Mechanistic Studies : Use flow cytometry to distinguish apoptosis (desired) from necrosis (off-target toxicity).
  • Control Experiments : Compare results with structurally related compounds (e.g., benzimidazole analogs lacking the dichloropentane moiety) to isolate structure-activity relationships .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Optimization Techniques :

  • Solvent Selection : Replace ethanol with DMF for higher solubility of intermediates, reducing reaction time by ~40% .
  • Catalyst Screening : Test Pd/C or Ni catalysts for dehalogenation side reactions.
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water) to isolate the target compound (>95% purity) .

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